6-Methyl-N-phenyl-2-[(prop-2-yn-1-yl)oxy]pyrimidin-4-amine
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Overview
Description
6-Methyl-N-phenyl-2-(prop-2-yn-1-yloxy)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 6-position, a phenyl group at the N-position, and a prop-2-yn-1-yloxy group at the 2-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-phenyl-2-(prop-2-yn-1-yloxy)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution Reactions:
Alkylation: The prop-2-yn-1-yloxy group can be introduced through an alkylation reaction using propargyl alcohol and appropriate catalysts.
Industrial Production Methods
In an industrial setting, the production of 6-Methyl-N-phenyl-2-(prop-2-yn-1-yloxy)pyrimidin-4-amine may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-N-phenyl-2-(prop-2-yn-1-yloxy)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding amines or alcohols.
Scientific Research Applications
6-Methyl-N-phenyl-2-(prop-2-yn-1-yloxy)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-N-phenyl-2-(prop-2-yn-1-yloxy)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)phenyl (4-(prop-2-yn-1-yloxy)phenyl)methanone: This compound contains a similar prop-2-yn-1-yloxy group and is used for chemical probe synthesis.
4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: This compound also contains a prop-2-yn-1-yl group and is used in various chemical applications.
Uniqueness
6-Methyl-N-phenyl-2-(prop-2-yn-1-yloxy)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a pyrimidine core with a prop-2-yn-1-yloxy group makes it a versatile compound for various research and industrial applications.
Properties
CAS No. |
141598-06-3 |
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Molecular Formula |
C14H13N3O |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
6-methyl-N-phenyl-2-prop-2-ynoxypyrimidin-4-amine |
InChI |
InChI=1S/C14H13N3O/c1-3-9-18-14-15-11(2)10-13(17-14)16-12-7-5-4-6-8-12/h1,4-8,10H,9H2,2H3,(H,15,16,17) |
InChI Key |
WMIIOJFMYOQYHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)OCC#C)NC2=CC=CC=C2 |
Origin of Product |
United States |
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